molecular formula C19H24N2O6S B14758899 [2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate

[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate

Cat. No.: B14758899
M. Wt: 408.5 g/mol
InChI Key: FADBCEQHRUPPSL-UHFFFAOYSA-N
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Description

[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate: is a complex organic compound that features a trimethoxyphenyl group, an isoquinoline core, and a sulfamate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 3,4,5-trimethoxybenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate

InChI

InChI=1S/C19H24N2O6S/c1-24-17-8-13(9-18(25-2)19(17)26-3)11-21-7-6-14-10-16(27-28(20,22)23)5-4-15(14)12-21/h4-5,8-10H,6-7,11-12H2,1-3H3,(H2,20,22,23)

InChI Key

FADBCEQHRUPPSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC(=C3)OS(=O)(=O)N

Origin of Product

United States

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